

# Preclinical pharmacology of Fotaliptin benzoate

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## Compound of Interest

Compound Name: Fotaliptin benzoate

Cat. No.: B15573238

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An In-depth Technical Guide to the Preclinical Pharmacology of **Fotaliptin Benzoate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Fotaliptin benzoate** (also known as SAL067) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] By prolonging the action of endogenous incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP), fotaliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[3] Preclinical studies have established its high in vitro potency and selectivity. While comprehensive preclinical pharmacokinetic and toxicological data in animal models are not extensively published in the public domain, this guide synthesizes the available information on fotaliptin and provides context based on the well-established preclinical profiles of other DPP-4 inhibitors.

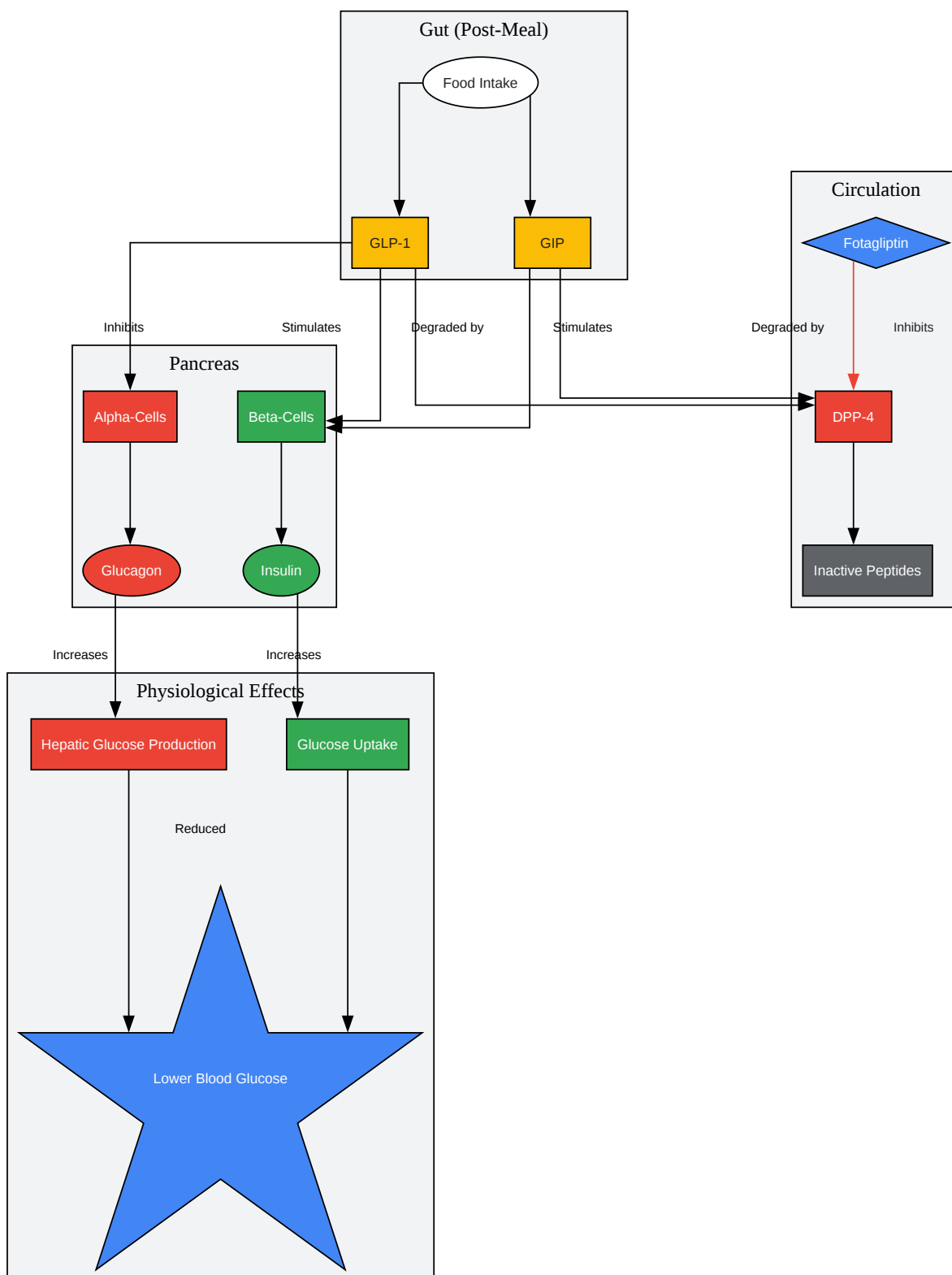
## Mechanism of Action

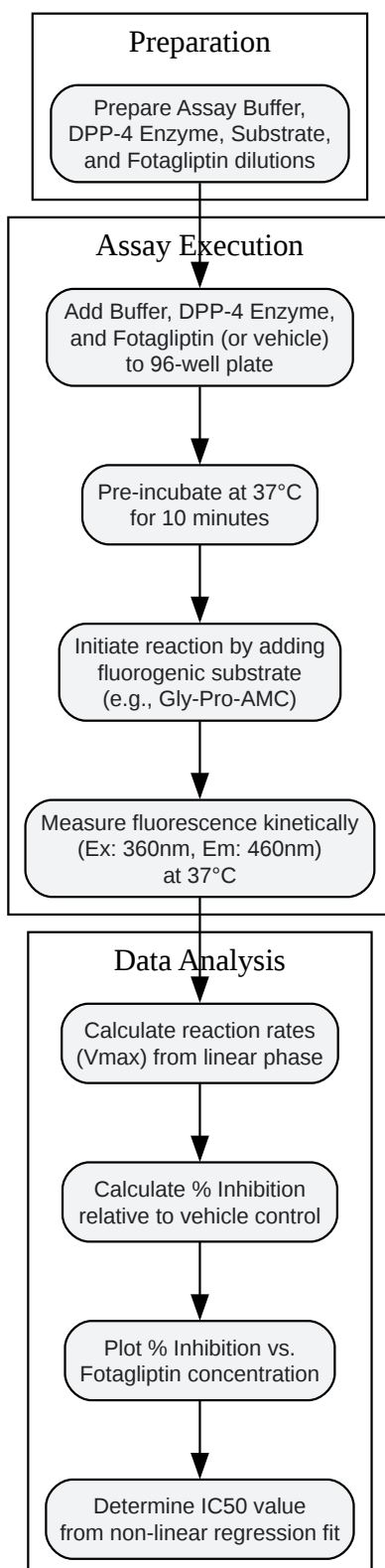
Fotaliptin exerts its therapeutic effect by inhibiting the enzyme DPP-4. DPP-4 is a serine protease that rapidly degrades incretin hormones, which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, fotaliptin increases the circulating levels of active GLP-1 and GIP. This leads to several downstream effects in a glucose-dependent manner:

- Increased Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic  $\beta$ -cells to release more insulin in response to high blood glucose.
- Suppressed Glucagon Release: Increased GLP-1 levels act on pancreatic  $\alpha$ -cells to decrease the secretion of glucagon, which in turn reduces hepatic glucose production.

This glucose-dependent mechanism of action results in a low intrinsic risk of hypoglycemia.[3]

## Signaling Pathway





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